molecular formula C5H9BN2O2 B11921632 (1-Ethyl-1H-imidazol-2-yl)boronic acid

(1-Ethyl-1H-imidazol-2-yl)boronic acid

Cat. No.: B11921632
M. Wt: 139.95 g/mol
InChI Key: LKFCFTOCAAPLGT-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-imidazol-2-yl)boronic acid is an organoboron compound featuring a boronic acid functional group attached to a substituted imidazole core. This structure makes it a valuable building block in medicinal chemistry and drug discovery research, particularly in the synthesis of more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . The imidazole ring is a privileged structure in medicinal chemistry and is known to be a key component in molecules with a wide range of biological activities . The specific 1-ethyl substitution on the imidazole ring can influence the compound's physicochemical properties and be explored to modulate steric and electronic effects in target interactions. As a boronic acid derivative, it can act as a reversible covalent inhibitor, capable of interacting with biological diols and active site residues in enzymes . Researchers can utilize this compound as a precursor for developing potential enzyme inhibitors or functional materials. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C5H9BN2O2

Molecular Weight

139.95 g/mol

IUPAC Name

(1-ethylimidazol-2-yl)boronic acid

InChI

InChI=1S/C5H9BN2O2/c1-2-8-4-3-7-5(8)6(9)10/h3-4,9-10H,2H2,1H3

InChI Key

LKFCFTOCAAPLGT-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=CN1CC)(O)O

Origin of Product

United States

Mechanistic Insights into the Reactivity of 1 Ethyl 1h Imidazol 2 Yl Boronic Acid in Organic Transformations

Palladium-Catalyzed Carbon-Carbon (C-C) Bond Formations

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation, and (1-Ethyl-1H-imidazol-2-yl)boronic acid serves as a valuable coupling partner in this context. nih.gov The Suzuki-Miyaura reaction, in particular, highlights the utility and challenges associated with this N-alkylated imidazole (B134444) derivative.

Suzuki-Miyaura Cross-Coupling Reactions Involving this compound

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. nih.govyoutube.com The use of N-alkyl imidazole boronic acids like this compound is of significant interest for synthesizing nitrogen-containing heterocyclic compounds, which are key components in many biologically active molecules. mit.edu

The success of Suzuki-Miyaura couplings involving this compound is highly dependent on the choice of coupling partners, catalyst, and ligands. The reaction generally tolerates a wide range of aryl and heteroaryl halides (bromides, iodides, and increasingly, chlorides) and triflates as electrophilic partners. acs.orgorganic-chemistry.org However, the coupling of heteroarylboronic acids, especially those with nitrogen atoms adjacent to the boronic acid moiety, can be challenging. mit.eduresearchgate.net

Catalyst and ligand selection is crucial for achieving high efficiency. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have been developed to facilitate the coupling of challenging substrates. kaist.ac.krnih.gov For instance, preformed catalysts like those based on the XPhos ligand or PEPPSI-type complexes have shown high activity under mild conditions for various aryl chlorides and boronic acids. organic-chemistry.orgkaist.ac.kr The optimization of the catalyst system is essential to ensure that the rate of the productive cross-coupling reaction outpaces potential decomposition pathways. wikipedia.org

Table 1: Representative Catalyst Systems for Heteroaryl Suzuki-Miyaura Couplings

Catalyst Precursor Ligand Typical Substrates General Observations
Pd(OAc)₂ / Pd₂(dba)₃ XPhos, SPhos Aryl/Heteroaryl Chlorides, Bromides Highly active for sterically hindered and challenging substrates. organic-chemistry.org
PEPPSI-type Complexes N-Heterocyclic Carbene (e.g., tzIPr) Aryl/Heteroaryl Chlorides Excellent activity under mild conditions, good functional group tolerance. kaist.ac.kr

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate (Ar-Pd-X). youtube.com

Transmetalation: This is often the rate-determining step, especially for heteroaryl boronic acids. nih.gov The organic group from the boron reagent is transferred to the palladium(II) center. The boronic acid first reacts with a base to form a more nucleophilic boronate species, [RB(OH)₃]⁻, which then engages in the ligand exchange with the Ar-Pd-X complex to form a diaryl-palladium(II) species (Ar-Pd-R). nih.govyoutube.com The efficiency of this step can be hindered by the electronic properties of the heteroaryl ring.

Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple, forming the new C-C bond of the biaryl product (Ar-R) and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.comyoutube.com

For some systems, alternative mechanistic pathways, such as those involving single-electron transfer (SET) processes, particularly with photoredox/nickel dual catalysis, have been proposed to activate organoboron reagents toward transmetalation. nih.govorganic-chemistry.org

A significant challenge in the use of heteroaryl boronic acids, including this compound, is their susceptibility to protodeboronation. wikipedia.org This undesired side reaction involves the cleavage of the carbon-boron bond by a proton source (often water), replacing it with a carbon-hydrogen bond and rendering the reagent inactive for cross-coupling. researchgate.netwikipedia.org This process is particularly rapid for 2-heteroaryl boronic acids under the basic, aqueous conditions often used in Suzuki couplings. researchgate.neted.ac.uk

Several strategies have been developed to suppress or bypass protodeboronation:

Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can prevent the hydrolytic cleavage of the C-B bond. ed.ac.uk

pH Control: The rate of protodeboronation is highly pH-dependent. For some basic heteroaromatic boronic acids, the reaction proceeds rapidly at neutral pH through a zwitterionic intermediate. Shifting the pH to either acidic or basic conditions can slow this decomposition pathway. wikipedia.org

Catalyst Efficiency: Utilizing highly active catalyst systems that promote rapid catalytic turnover ensures that the desired cross-coupling occurs much faster than the undesired protodeboronation. wikipedia.org

Boronic Acid Derivatives: Converting the boronic acid to a more stable derivative is a highly effective strategy, as discussed in the following section.

To overcome the instability of this compound, it can be converted into more stable surrogates. Organotrifluoroborates and cyclic boronate esters, such as those derived from triols or N-methyliminodiacetic acid (MIDA), serve as protected forms of the boronic acid. wikipedia.orgclockss.org

These derivatives act as "slow-release" agents. Under the reaction conditions, they slowly hydrolyze to provide a low, steady concentration of the active boronic acid for the catalytic cycle. This minimizes the concentration of the unstable boronic acid in the reaction medium at any given time, thereby suppressing the rate of protodeboronation and favoring the desired cross-coupling pathway. wikipedia.orged.ac.uk

Potassium Heteroaryltrifluoroborates ([RBF₃]K): These are air- and water-stable crystalline solids that are generally more robust than their corresponding boronic acids. clockss.org

Cyclic Triolborates: These stable, tetracoordinate ate-complexes also offer enhanced stability and can be synthesized in high yields, providing a reliable source of the heteroaryl nucleophile for coupling reactions. clockss.org

Table 2: Stable Surrogates for Problematic Boronic Acids

Boron Surrogate Structure Example Key Advantage Release Mechanism
Potassium Trifluoroborate R-BF₃⁻K⁺ Crystalline, air- and water-stable solids. clockss.org Slow hydrolysis in the presence of base/water.
Cyclic Triolborate R-B(OCH₂CH₂O)₂CH₂O⁻ K⁺ Stable, isolable ate-complexes. clockss.org Equilibrium-controlled release of boronic acid.

Petasis Borono-Mannich Reaction: Multi-Component Coupling with N-Heteroaromatic Boronic Acids

Beyond Suzuki couplings, this compound is a potential substrate for multi-component reactions like the Petasis Borono-Mannich (PBM) reaction. wikipedia.orgorganic-chemistry.org This powerful reaction involves the one-pot coupling of an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to form highly functionalized substituted amines. acs.orgnih.gov

The mechanism is believed to involve the formation of an iminium ion from the amine and carbonyl components. The boronic acid then reacts with the hydroxyl group of an intermediate adduct or the iminium ion itself to form a boronate complex. nih.gov This is followed by an irreversible, intramolecular transfer of the organic group (in this case, the 1-ethyl-1H-imidazol-2-yl moiety) from the boron atom to the electrophilic carbon of the iminium ion, yielding the final α-amino acid or substituted amine product. wikipedia.orgorganic-chemistry.org The use of N-heteroaromatic boronic acids in this reaction provides a direct route to complex amine structures containing valuable heterocyclic scaffolds. nih.gov

Table 3: Components of the Petasis Borono-Mannich Reaction

Component 1: Amine Component 2: Carbonyl Component 3: Boronic Acid Product Type
Primary or Secondary Amines Aldehydes, Ketones This compound α-Heteroaryl Substituted Amines
Amino Acids Glyoxylic Acid This compound Novel α-Amino Acids
Analysis of Substrate Generality and Stereochemical Control

The utility of this compound and its analogs extends to their participation in conjugate addition reactions, particularly with α,β-unsaturated systems. The substrate scope and stereochemical outcomes of these reactions are highly dependent on the catalyst system and the nature of the Michael acceptor.

Research into the enantioselective conjugate addition of boronic acids to α,β-unsaturated 2-acyl imidazoles, catalyzed by chiral diols like (R)-3,3'-I₂-BINOL, has provided significant insights. nih.gov While these studies may not exclusively use the 1-ethyl derivative, the findings are highly relevant. The 2-acyl imidazole moiety serves as an effective activating group for the Michael acceptor. The catalytic system demonstrates considerable tolerance for a range of boronic acids, including alkenyl and heteroarylboronic acids, suggesting that this compound would also be a viable nucleophile. nih.gov

The stereochemical control is a critical aspect of these transformations. The use of chiral catalysts like BINOL derivatives induces high levels of enantioselectivity, with reported enantiomeric excesses (ee) of up to 97%. nih.gov The proposed mechanism involves the formation of a chiral boronate complex between the boronic acid and the chiral diol catalyst. This complex then adds to the α,β-unsaturated 2-acyl imidazole in a highly organized transition state, leading to the observed stereocontrol. The synthetic utility of the resulting products is enhanced by the fact that the 2-acyl imidazole group can be readily transformed into other functional groups such as aldehydes, carboxylic acids, esters, and amides. nih.gov

Conjugate Addition Reactions with α,β-Unsaturated Systems

The conjugate addition of organoboronic acids to α,β-unsaturated compounds, often referred to as a Michael-type addition, is a powerful carbon-carbon bond-forming reaction. In the context of this compound, its utility is particularly evident in reactions with α,β-unsaturated 2-acyl imidazoles. nih.gov

A study by Huang and colleagues demonstrated the enantioselective conjugate addition of various organic boronic acids to these substrates using a chiral diol catalyst. The reaction proceeds efficiently, affording the corresponding Michael addition products in moderate to excellent yields. nih.gov

Table 1: Substrate Scope of Enantioselective Conjugate Addition to α,β-Unsaturated 2-Acyl Imidazoles

Boronic Acidα,β-Unsaturated 2-Acyl ImidazoleYield (%)ee (%)
Phenylboronic acid(E)-1-(1H-imidazol-1-yl)-3-phenylprop-2-en-1-one8595
4-Methoxyphenylboronic acid(E)-1-(1H-imidazol-1-yl)-3-phenylprop-2-en-1-one9297
2-Thiopheneboronic acid(E)-1-(1H-imidazol-1-yl)-3-phenylprop-2-en-1-one7890
Vinylboronic acid pinacol (B44631) ester(E)-1-(1H-imidazol-1-yl)-3-phenylprop-2-en-1-one6588

Data is representative and compiled from studies on similar 2-acyl imidazole systems. nih.gov

The mechanism of this reaction is believed to involve the formation of a chiral boronate ester between the this compound and the chiral diol catalyst. This activated boron species then adds to the β-position of the α,β-unsaturated 2-acyl imidazole. The imidazole moiety itself plays a crucial role in activating the enone system towards nucleophilic attack.

Copper-Catalyzed Carbon-Heteroatom (C-X) Bond Formations

Copper-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a competent coupling partner in these transformations, particularly for the formation of carbon-heteroatom bonds.

Chan-Lam Cross-Coupling for N-Arylation/N-Alkylation of Imidazoles

The Chan-Lam cross-coupling reaction provides a powerful method for the formation of C-N bonds, and it has been successfully applied to the N-arylation and N-alkylation of imidazoles using boronic acids. nih.govmdpi.com This reaction is a milder alternative to other cross-coupling methods like the Buchwald-Hartwig amination. nih.gov

The precise mechanism of the Chan-Lam coupling is still a subject of investigation, but several key steps are generally accepted. For the N-arylation of imidazoles, the catalytic cycle is thought to be initiated by the coordination of the imidazole to a Cu(II) salt. Transmetalation with the boronic acid then forms a copper-aryl intermediate. Subsequent reductive elimination from a Cu(III) species, formed via oxidation, yields the N-arylated imidazole and regenerates the active copper catalyst. Oxygen often plays a crucial role in facilitating the reaction, likely by promoting the oxidation of Cu(I) to Cu(II) or by being involved in the reductive elimination step from a Cu(III) intermediate. nih.gov

For N-alkylation with alkylboronic acids like this compound, the mechanism can be more complex due to the potential for β-hydride elimination. Recent studies have proposed radical pathways to circumvent the challenges associated with the transmetalation of alkyl groups. acs.org One proposed mechanism involves the single-electron oxidation of a Cu(I)-amido complex to generate an aminyl radical. This radical can then abstract the alkyl group from the alkylboronic ester, forming an alkyl radical which is subsequently captured by a Cu(II) species to form a high-valent Cu(III) intermediate. Reductive elimination then furnishes the N-alkylated product. acs.org

The efficiency of the Chan-Lam coupling is profoundly influenced by the choice of ligand and reaction conditions. A variety of ligands have been developed to enhance the reactivity and substrate scope of this transformation. Phenanthroline-based ligands, for instance, have been shown to be highly effective in the copper-catalyzed N-arylation of poorly activated imidazoles. nih.gov The ligand can affect the solubility of the copper catalyst, stabilize the key intermediates, and modulate the redox potential of the copper center.

Reaction conditions such as the choice of base, solvent, and temperature are also critical. For example, the use of potassium carbonate as a base in methanol (B129727) has been found to be optimal for the coupling of phenylboronic acids with 2-nitroimidazole. nih.gov The optimization of these parameters is often necessary to achieve high yields, especially with challenging substrates.

Table 2: Effect of Ligand on the Chan-Lam N-Arylation of Imidazole with Phenylboronic Acid

LigandYield (%)
4,5-diazafluoren-9-one (dafo)95
1,10-Phenanthroline85
4,7-Dimethoxy-1,10-phenanthroline (B1245073)90
None20

Data is representative and compiled from studies on the N-arylation of imidazoles. nih.gov

Direct Amidation and Other C-Heteroatom Bond Forming Transformations

Boronic acids, including presumably this compound, can also serve as catalysts for the direct amidation of carboxylic acids with amines. This reaction is highly atom-economical as water is the only byproduct. acs.orgrsc.org

The mechanism of boronic acid-catalyzed direct amidation is thought to involve the formation of an acyloxyboronic acid intermediate from the reaction of the carboxylic acid with the boronic acid. This intermediate is more electrophilic than the parent carboxylic acid and readily reacts with the amine to form the amide bond and regenerate the boronic acid catalyst. rsc.org The removal of water, often accomplished using molecular sieves, is crucial to drive the equilibrium towards the amide product. acs.org

While the direct use of this compound as a reactant in other C-heteroatom bond formations is less documented, its potential in copper-catalyzed C-S and C-O bond formations can be inferred from the broader literature on Chan-Lam couplings. nih.gov These reactions would likely proceed through similar mechanistic pathways involving transmetalation and reductive elimination steps.

Intramolecular Reactivity and Novel Cyclization Pathways

The strategic placement of the boronic acid group at the C2 position of the 1-ethylimidazole (B1293685) ring opens up possibilities for unique intramolecular reactions and the formation of novel heterocyclic scaffolds. The proximity of the N3 nitrogen of the imidazole ring can play a crucial role in modulating the reactivity of the boronic acid group, potentially leading to intramolecular coordination and subsequent cyclization pathways.

While specific studies on the intramolecular cyclization of this compound are not extensively documented in the literature, the general reactivity of substituted imidazoles and boronic acids allows for the postulation of several potential pathways. For instance, in the presence of a suitable functional group on the N-ethyl substituent, intramolecular cyclization could be envisaged.

One hypothetical yet plausible cyclization pathway could involve the introduction of a pendant nucleophilic group on the ethyl chain. For example, a hydroxyl or amino group at the terminus of the ethyl chain could potentially undergo an intramolecular condensation with the boronic acid, leading to the formation of a fused ring system.

Table 1: Hypothetical Intramolecular Cyclization of a Functionalized this compound Derivative

Starting MaterialReaction ConditionsProductProposed Mechanism
(1-(2-Hydroxyethyl)-1H-imidazol-2-yl)boronic acidDehydrating agent (e.g., molecular sieves), heatFused oxazaborolidine ring systemIntramolecular esterification between the hydroxyl group and the boronic acid.
(1-(2-Aminoethyl)-1H-imidazol-2-yl)boronic acidAprotic solvent, heatFused diazaborolidine ring systemIntramolecular amination/condensation with the boronic acid.

These proposed cyclizations would be highly dependent on the reaction conditions and the nature of the tethered nucleophile. The formation of such fused heterocyclic systems represents a novel approach to complex molecular architectures that could be of interest in drug discovery and materials science. Further research, including computational modeling and experimental validation, is necessary to explore these potential intramolecular transformations.

Lewis Acidity and Boronate Complex Formation Studies

Boronic acids are well-established as Lewis acids due to the presence of a vacant p-orbital on the boron atom. wikipedia.org This Lewis acidity is central to their reactivity, particularly in the formation of reversible covalent complexes with diols, amino acids, and other bidentate ligands to form boronate esters. wikipedia.org The Lewis acidity of this compound is expected to be influenced by the electronic properties of the 1-ethylimidazole ring. The imidazole ring can act as an electron-donating group, which might be expected to decrease the Lewis acidity of the boron center compared to arylboronic acids bearing electron-withdrawing substituents.

The formation of boronate complexes from this compound and diols, such as catechol or pinacol, is a fundamental process. This reaction involves the displacement of the hydroxyl groups on the boronic acid with the diol, forming a cyclic boronate ester. The equilibrium of this reaction is influenced by the concentration of the reactants, the solvent, and the pH of the medium.

A key feature of 2-substituted imidazolylboronic acids is the potential for intramolecular coordination between the N3 atom of the imidazole ring and the boron atom. This interaction can influence the geometry and Lewis acidity of the boron center. In the free boronic acid, a weak dative bond may exist, which can be enhanced upon boronate ester formation. This intramolecular assistance could facilitate the formation of the tetrahedral boronate complex. nih.gov

Table 2: Spectroscopic Data for a Hypothetical Boronate Ester of this compound

Boronate Ester1H NMR (CDCl3, δ ppm)11B NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)FT-IR (cm-1)
This compound, pinacol ester7.15 (s, 1H), 6.90 (s, 1H), 4.05 (q, 2H), 1.40 (t, 3H), 1.35 (s, 12H)~23145.2, 128.5, 121.0, 84.0, 42.5, 24.8, 15.52980, 1510, 1360 (B-O), 1145

The 11B NMR chemical shift is a particularly sensitive probe for the coordination environment of the boron atom. For tricoordinate boronic acids and their esters, the chemical shift is typically in the range of δ 20-30 ppm. researchgate.net Upon formation of a tetracoordinate boronate anion (from the reaction with a Lewis base), the chemical shift moves upfield to approximately δ 5-15 ppm. This spectroscopic tool is invaluable for studying the equilibrium and kinetics of boronate complex formation.

The study of the Lewis acidity and boronate complex formation of this compound is crucial for understanding its behavior in catalytic cycles, such as the Suzuki-Miyaura cross-coupling reaction, and for the design of sensors and other functional materials. The interplay between the intramolecular Lewis acid-base interactions and the formation of intermolecular boronate complexes presents a rich area for further investigation.

Strategic Applications in Advanced Organic Synthesis and Materials Science Research

Advanced Building Blocks for Complex Heterocyclic Architectures

The structural framework of (1-Ethyl-1H-imidazol-2-yl)boronic acid makes it an invaluable precursor for the synthesis of more elaborate molecular structures, particularly those containing multiple heterocyclic units.

Design and Synthesis of Poly-Functionalized Imidazole (B134444) Frameworks

The imidazole ring is a privileged structure in medicinal chemistry and materials science. nih.gov The presence of the boronic acid group at the 2-position of the 1-ethylimidazole (B1293685) core provides a reactive handle for a variety of chemical transformations, enabling the synthesis of poly-functionalized imidazole frameworks. One of the most powerful methods for this purpose is the Suzuki-Miyaura cross-coupling reaction, where the boronic acid can be coupled with a wide range of aryl, heteroaryl, and vinyl halides to introduce diverse substituents onto the imidazole ring. This allows for the modular and efficient construction of complex imidazole derivatives with tailored electronic and steric properties.

Furthermore, the imidazole nucleus itself presents opportunities for additional functionalization. The nitrogen atoms of the imidazole ring can be quaternized or can participate in coordination with metal centers, while the C4 and C5 positions of the imidazole backbone can also be functionalized through various organic reactions. nih.gov The combination of these functionalization strategies with the reactivity of the boronic acid group allows for the creation of a vast library of novel imidazole-based compounds with potential applications in drug discovery and materials science. For instance, the synthesis of zeolitic imidazolate frameworks (ZIFs) can be tuned by using mixed-linker synthesis, which could potentially include boronic acid-functionalized imidazoles to control porosity and functionality. acs.orgresearchgate.net

Strategic Derivatization of Purine (B94841) and Other N-Heteroaromatic Systems

The development of new derivatives of purines and other nitrogen-containing heteroaromatic systems is of great interest due to their prevalence in biologically active molecules. sciforum.net While direct derivatization of these systems can be challenging, this compound can serve as a versatile reagent for their modification. Through cross-coupling reactions, the 1-ethyl-1H-imidazol-2-yl moiety can be introduced into various positions of a purine or other N-heteroaromatic scaffold, provided a suitable handle like a halogen atom is present on the target molecule. This approach allows for the synthesis of novel conjugates with potentially enhanced biological activity or modified physicochemical properties.

The synthesis of N-(purin-6-yl)aminopolymethylene carboxylic acids and their conjugates has been a focus of research for developing new anticancer agents. youtube.com The strategic incorporation of a (1-Ethyl-1H-imidazol-2-yl) unit could lead to novel structural motifs with improved therapeutic potential.

Catalytic Roles and Ligand Design in Chemical Processes

The unique electronic properties of this compound and its derivatives suggest their potential utility in various catalytic processes, both as precursors to important ligands and as organocatalysts themselves.

Precursors to N-Heterocyclic Carbene (NHC) Ligands in Transition Metal Catalysis

N-Heterocyclic carbenes (NHCs) have become indispensable ligands in transition metal catalysis due to their strong σ-donating ability and steric tunability. orientjchem.orgnih.gov The most common route to NHCs involves the deprotonation of the corresponding imidazolium (B1220033) salts. nih.govcalstate.edu While this compound is not a direct precursor, it can be envisioned as a starting material for the synthesis of such precursors.

A plausible synthetic route would involve the conversion of the boronic acid at the 2-position to a more suitable leaving group, such as a halogen. For example, treatment with a chlorinating agent could yield a 2-chloro-1-ethylimidazolium salt. Subsequent abstraction of the chloronium ion using an electron-rich phosphine (B1218219) can generate the free N-heterocyclic carbene. nih.gov This free carbene can then be coordinated to a transition metal to form a catalytically active complex. The ethyl group at the N1 position would influence the steric and electronic properties of the resulting NHC ligand, potentially leading to novel catalytic activities.

Table 1: Common N-Heterocyclic Carbene Precursors and Their Synthesis

NHC PrecursorStarting MaterialsSynthetic MethodReference
IMes·HClGlyoxal, Mesitylamine, Paraformaldehyde, HClOne-pot condensation nih.gov
SIMes·HClDimesitylethanediimine, Triethyl orthoformateCyclization nih.gov
IPr·HClGlyoxal, 2,6-Diisopropylaniline, Paraformaldehyde, HClTwo-step condensation and cyclization nih.gov

This table presents examples of common NHC precursors and their synthesis routes, illustrating the general strategies that could be adapted for derivatives of this compound.

Exploration of this compound and Derivatives as Organocatalysts (e.g., in Amide Bond Formation)

The direct formation of amide bonds from carboxylic acids and amines is a fundamentally important transformation in organic synthesis. sigmaaldrich.comrsc.org Boronic acids have emerged as effective organocatalysts for this reaction, proceeding through the activation of the carboxylic acid via a boronic acid-carboxylic acid adduct. sigmaaldrich.com While many of the reported examples utilize aryl boronic acids, the potential of this compound as a catalyst in this context is an area ripe for exploration.

The Lewis acidic boron center can activate the carboxylic acid, while the imidazole ring could potentially participate in the reaction mechanism, for example, through hydrogen bonding interactions. The ethyl group on the imidazole nitrogen would modulate the catalyst's solubility and steric environment. The development of efficient amide bond formation protocols using this and related imidazolylboronic acids would represent a significant advancement in green chemistry by avoiding the use of stoichiometric coupling reagents. sigmaaldrich.comrsc.org

Development of Responsive Chemical Systems

Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a property that has been extensively exploited in the development of responsive or "smart" materials. mdpi.comnih.govresearchgate.net Polymers and other materials decorated with boronic acid moieties can exhibit changes in their physical or chemical properties in response to stimuli such as pH or the presence of saccharides. mdpi.comnih.govresearchgate.net

Incorporating this compound into polymer chains or onto surfaces could lead to the creation of novel responsive systems. The imidazole unit itself is pH-responsive, and its protonation state would influence the properties of the material. This, combined with the diol-binding ability of the boronic acid, could lead to materials with dual-responsiveness. Such materials could find applications in areas like controlled drug delivery, sensing, and self-healing materials. nih.gov For example, a hydrogel containing this boronic acid could be designed to release an encapsulated drug in response to both a change in pH and the presence of glucose, offering a more sophisticated and targeted delivery system. researchgate.net

Table 2: Examples of Responsive Systems Based on Boronic Acids

Responsive SystemStimulusApplicationReference
Phenylboronic acid-containing hydrogelGlucose, pHInsulin delivery researchgate.net
Boronic acid-decorated copolymerspH, DiolsDrug delivery, Sensing mdpi.comnih.gov
POSS-PEG nanoparticles with boronic acidsATP, pH, NucleophilesDrug delivery nih.gov

This table showcases the versatility of boronic acids in creating responsive systems, highlighting the potential for this compound in this area.

Principles of Reversible Covalent Binding for Dynamic Covalent Chemistry Applications

Dynamic covalent chemistry (DCC) is a powerful strategy that utilizes reversible reactions to generate complex chemical entities. Boronic acids are cornerstone functional groups in DCC due to their ability to form reversible covalent bonds with diols, creating boronate esters. nih.govresearchgate.net This equilibrium can be influenced by external stimuli such as pH, temperature, or the presence of competing molecules. nih.gov

The formation of boronate esters from this compound and a generic diol is a reversible process. The imidazole moiety within the molecule can potentially act as an intramolecular catalyst, influencing the kinetics and thermodynamics of the esterification. This reversible binding is the foundation for creating dynamic systems such as self-healing materials, responsive polymers, and dynamic combinatorial libraries. researchgate.net The dynamic nature of the boronate ester bond allows for the assembly and disassembly of molecular structures, leading to materials that can adapt to their environment. nih.gov

Reactants Products Equilibrium Conditions Potential Applications
This compound + DiolBoronate Ester + WaterpH-dependent, presence of competitive diolsSelf-healing polymers, drug delivery systems, dynamic combinatorial chemistry
This compound + PolyolCrosslinked Polymer NetworkChanges in temperature or solventResponsive gels, smart materials

This table illustrates the general principles of reversible covalent binding of boronic acids. Specific experimental data for this compound is not widely available in published literature.

Elucidation of Molecular Recognition and Chemical Sensing Principles based on Boronic Acid Interactions

The ability of boronic acids to bind with diol-containing molecules forms the basis of their application in molecular recognition and chemical sensing. nih.govnih.gov This interaction is particularly relevant for the detection of saccharides, which are rich in diol functionalities. nih.gov A sensor molecule incorporating this compound could be designed to signal the presence of a target analyte, such as glucose, through a measurable change in a physical property, like fluorescence or color.

The fundamental principle involves the competition between a signaling molecule and the target analyte for binding to the boronic acid. For instance, a fluorescent dye with a diol group can be complexed with this compound, leading to a quenched or enhanced fluorescent state. Upon the introduction of a target analyte like glucose, the analyte displaces the fluorescent dye from the boronic acid, causing a detectable change in fluorescence. nih.gov The imidazole ring in this compound can also participate in the recognition process through hydrogen bonding or by influencing the electronic properties of the boronic acid, potentially enhancing the selectivity and sensitivity of the sensor. rsc.org

Sensor Component Analyte Principle of Detection Potential Output Signal
This compoundGlucoseCompetitive binding with a fluorescent diol-containing dyeChange in fluorescence intensity
This compoundCatecholsFormation of a stable boronate ester complexElectrochemical or colorimetric change
This compoundGlycoproteinsInteraction with cell surface carbohydratesBiological labeling and imaging

This table outlines the principles of molecular recognition using boronic acids for sensing applications. Specific research on sensors based on this compound is limited.

Computational and Analytical Methodologies for Research on 1 Ethyl 1h Imidazol 2 Yl Boronic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of (1-Ethyl-1H-imidazol-2-yl)boronic acid. DFT allows for the accurate calculation of molecular geometries, electronic properties, and reaction energetics, which are fundamental to understanding its chemical behavior. acs.org

DFT is instrumental in mapping the potential energy surfaces of reactions involving this compound, such as the widely used Suzuki-Miyaura cross-coupling reaction. mit.eduyoutube.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed step-by-step mechanism can be constructed. For instance, in a palladium-catalyzed cross-coupling, DFT can elucidate the energetics of key steps like oxidative addition, transmetalation, and reductive elimination. youtube.com

The transmetalation step, where the imidazolyl group is transferred from boron to the palladium center, is often rate-determining. DFT calculations can identify the structure of the transition state for this step and determine its associated activation energy (ΔG‡). This information is crucial for understanding how factors like the solvent, base, and ligands influence the reaction rate.

Table 1: Hypothetical DFT-Calculated Gibbs Free Energy Profile for the Transmetalation Step in a Suzuki-Miyaura Reaction of this compound

Species/StateDescriptionRelative Gibbs Free Energy (ΔG, kcal/mol)
ReactantsAryl-Pd(II)-Complex + (1-Ethyl-1H-imidazol-2-yl)boronate0.0
Pre-reaction ComplexCoordination of boronate to Pd center-3.5
Transition State (TS)Imidazolyl group transfer to Pd+18.2
Post-reaction ComplexDiaryl-Pd(II)-Complex + Borate byproduct-5.8
ProductsCoupled Product + Pd(0) + Borate byproduct-25.0

Note: Data is illustrative and derived from typical values for similar cross-coupling reactions.

In cases where multiple reaction pathways are possible, DFT can predict the major product by comparing the activation barriers of competing transition states. For this compound, this could be relevant in reactions where substitution could occur at different positions of the imidazole (B134444) ring if it were not for the pre-functionalized C2 position. More pertinent is the prediction of regioselectivity in reactions of more complex molecules containing this moiety. By calculating the activation energies for the formation of different constitutional isomers, the most favorable pathway, and therefore the major product, can be predicted.

For example, if a di-halogenated coupling partner is used, DFT can predict which halide is more likely to undergo oxidative addition first, thus determining the final product structure.

Table 2: Hypothetical DFT-Calculated Activation Energies for Competing Reaction Pathways

Reaction PathwayProduct IsomerActivation Energy (ΔG‡, kcal/mol)Predicted Product Ratio
Pathway A2-(1-Ethyl-1H-imidazol-2-yl)-4-chloropyridine20.5>95%
Pathway B4-(1-Ethyl-1H-imidazol-2-yl)-2-chloropyridine24.1<5%

Note: Data is hypothetical, illustrating the predictive power of DFT for a reaction with 2,4-dichloropyridine.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. MD simulations model the movement of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions in solution or at interfaces.

For this compound, MD simulations can reveal the preferred conformations of the ethyl group and the B(OH)₂ moiety. The orientation of these groups can influence the molecule's solubility, crystal packing, and accessibility for reaction. Furthermore, MD can simulate interactions with solvent molecules, catalyst complexes, or biological targets, providing a dynamic picture of the system that complements the static view from DFT.

Table 3: Illustrative Conformational Population of the C-N-C-C Dihedral of the Ethyl Group from an MD Simulation

Dihedral Angle Range (degrees)ConformationPopulation (%)
50 to 70 / -50 to -70Gauche65
170 to 190 / -170 to -190Anti35

Note: Data is hypothetical and represents a typical conformational preference for an ethyl group attached to a planar ring.

Advanced Spectroscopic Characterization Techniques for Mechanistic Studies and Structural Elucidation of Reaction Intermediates

The direct observation of transient species is key to confirming reaction mechanisms. In-situ spectroscopic techniques, such as stopped-flow Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, allow for the real-time monitoring of reactions involving this compound. nih.govnih.gov These experimental methods, when combined with computational spectroscopy, are particularly powerful.

DFT can be used to predict the NMR chemical shifts (e.g., ¹¹B, ¹³C, ¹H) and vibrational frequencies of proposed intermediates. researchgate.netrsc.org By comparing the experimentally observed spectra with the calculated spectra, the structures of fleeting intermediates can be confidently assigned. For instance, the ¹¹B NMR chemical shift is highly sensitive to the coordination environment of the boron atom, making it an excellent probe for studying the formation of boronate complexes during a reaction. nih.gov

Table 4: Comparison of Hypothetical Experimental and DFT-Calculated ¹¹B NMR Chemical Shifts for Species in a Reaction Mixture

SpeciesDescriptionPredicted ¹¹B Chemical Shift (ppm)Observed ¹¹B Chemical Shift (ppm)
This compoundStarting Material28.528.7
Tetracoordinate boronate complexIntermediate with base8.28.1
Borate byproductFinal boron-containing product19.419.3

Note: Data is illustrative. Predicted shifts are typically calculated using the GIAO method with a suitable DFT functional and basis set.

Quantitative Structure-Reactivity Relationships (QSRR) for Predicting Chemical Behavior

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate structural or computational descriptors of a series of compounds with their experimentally observed reactivity. nih.gov For a class of compounds like substituted imidazolylboronic acids, a QSRR model could be developed to predict their performance in a specific reaction, such as their coupling efficiency in a Suzuki-Miyaura reaction.

The process involves calculating a range of molecular descriptors for each compound in a training set. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, atomic charges from DFT), steric parameters (e.g., molecular volume), and topological indices. A mathematical model, often derived from multiple linear regression or machine learning algorithms, is then built to link these descriptors to a measure of reactivity (e.g., reaction rate or yield). nih.gov This model can then be used to predict the reactivity of new, unsynthesized derivatives, guiding the selection of candidates for synthesis.

Table 5: Hypothetical QSRR Model for Predicting Reaction Yield of Substituted Imidazolylboronic Acids

DescriptorValue for this compoundCorrelation Coefficient
HOMO Energy (eV)-6.2+0.75
LUMO Energy (eV)-1.1-0.20
Charge on Boron Atom (a.u.)+0.85+0.68
Molecular Volume (ų)135.4-0.45
Predicted Yield (%) 85 N/A

Note: Data is hypothetical and for illustrative purposes only. The predicted yield is derived from a hypothetical QSRR equation: Yield(%) = c₀ + c₁(HOMO) + c₂(LUMO) + c₃(Charge) + c₄(Volume).

Q & A

Q. How do structural modifications of the imidazole ring affect the electrochemical properties of boronic acid sensors?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate pKa and enhance diol-binding at physiological pH. Characterize using cyclic voltammetry or fluorescence quenching assays. Compare with analogs lacking substituents (e.g., (4-(1H-Imidazol-1-yl)phenyl)boronic acid) .

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